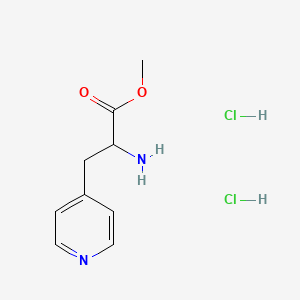
Dibenzyl 3,5-pyridinedicarboxylate
Vue d'ensemble
Description
Dibenzyl 3,5-pyridinedicarboxylate (DPDC) is an organic compound that has been widely used in the field of organic synthesis due to its unique properties. It is a highly versatile reagent that can be used for a variety of purposes, such as the synthesis of various organic molecules, the formation of metal complexes, and the preparation of pharmaceuticals. DPDC has also found applications in the fields of biochemistry, medicine, and materials science. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DPDC.
Applications De Recherche Scientifique
Supramolecular Chemistry
Dibenzyl 3,5-pyridinedicarboxylate has been studied in the context of supramolecular chemistry. It's shown to interact with diamide-based macrocycles, demonstrating different affinities based on the structure of the pyridine N-oxide derivatives. For instance, dibenzyl-3,5-pyridinediamine N-oxide shows a higher affinity to these macrocycles compared to other derivatives. The binding ability varies with the size of the macrocycle's cavity and the pyridine motif, highlighting its potential in designing selective molecular complexes (Chen et al., 2015).
Interaction with Quadruplex DNA
In another study, copper(II) complexes of substituted salicylaldehyde dibenzyl semicarbazones, which include derivatives of this compound, have shown an ability to interact with quadruplex DNA formed from human telomeric sequences. These complexes exhibit selectivity for quadruplex DNA over duplex DNA, indicating potential applications in targeted therapies or molecular biology research (Ali et al., 2014).
Catalysis
Dibenzylhafnium complexes, which include this compound derivatives, have been used as catalysts in the C(sp3)–H alkenylation of 2,6-dimethylpyridines with internal alkynes. This highlights the compound's potential in the field of organometallic catalysis, particularly in the stereoselective synthesis of trisubstituted alkenes (Lopez et al., 2016).
Metal-Organic Frameworks
This compound is also relevant in the synthesis of metal-organic frameworks (MOFs). For example, a study demonstrated the use of 3,5-pyridinedicarboxylate in forming a new MOF with Zn(2+) ions. This framework, which is highly flexible and possesses narrow channels, exhibits unique guest-dependent breakthrough adsorptions, including a reverse selectivity for hydrogen at low temperatures. Such properties make it a candidate for applications in gas storage and separation technologies (Chun & Seo, 2009).
Propriétés
IUPAC Name |
dibenzyl pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c23-20(25-14-16-7-3-1-4-8-16)18-11-19(13-22-12-18)21(24)26-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSYWHJZCQPRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CN=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1473704.png)



![2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B1473712.png)



![2-[6-(2-Hydroxyethyl)-naphthalen-2-yl]-ethanol](/img/structure/B1473719.png)


![4-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1473722.png)
